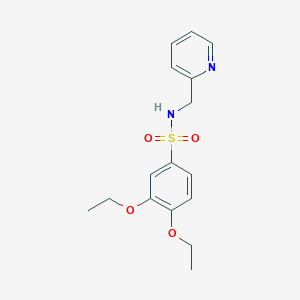

![molecular formula C11H10ClN3OS2 B5496282 2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)

2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related thiadiazole compounds involves various chemical reactions, including the use of carbodiimide condensation to produce N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives in a fast and convenient method. These compounds are typically characterized by IR, ^1H NMR, and elemental analyses, with some confirmed by single-crystal X-ray diffraction, indicating the complex nature of their synthesis and the importance of precise conditions for their production (Yu et al., 2014).

Molecular Structure Analysis

The structural analysis of similar thiadiazole acetamides reveals intricate molecular geometries. For instance, certain derivatives exhibit a near "V" shape with angles between aromatic planes, highlighting the significance of intermolecular interactions like hydrogen bonding and π interactions in determining the crystal packing and overall structure (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole compounds encompasses a range of interactions and transformations. Reactions with different reagents under varied conditions lead to the synthesis of compounds with specific properties, such as antimicrobial agents from the reaction of thiadiazole with formaldehyde and ammonium chloride (Sah et al., 2014). These reactions underscore the versatility and reactivity of thiadiazole derivatives.

Physical Properties Analysis

The physical properties of thiadiazole compounds, such as solubility and crystallization behavior, are closely linked to their molecular structure. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, offering a basis for understanding the physical properties of these compounds (Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole acetamides, including their reactivity and potential as inhibitors or activators in various biochemical pathways, are areas of significant interest. For example, the synthesis of derivatives as potential VEGFR-2 inhibitors highlights the application of thiadiazole compounds in the development of anticancer therapies, emphasizing their role in apoptosis induction and inhibition of key growth factor pathways (Toolabi et al., 2022).

Wirkmechanismus

Mode of Action

The presence of a thiadiazole ring and a chlorophenyl group suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with pathways involved in inflammation and pain signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS2/c1-17-11-15-14-10(18-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOARQYGCGDYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-propyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)

![N-[1-(4-methylbenzyl)cyclopropyl]morpholine-2-carboxamide](/img/structure/B5496211.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5496218.png)

![N-(2-methoxyethyl)-4-methyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496227.png)

![8-[(2,5-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496229.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496237.png)

![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496240.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5496247.png)

![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)

![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)

![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)